molecular formula C18H15BrN2O3 B5216761 3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide

3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide

Cat. No. B5216761
M. Wt: 387.2 g/mol
InChI Key: RYUKBUKNRJCVJI-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyanoacrylamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The exact mechanism of action of 3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide is not fully understood. However, it is believed to interact with proteins and other biomolecules through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, it has been shown to induce the formation of amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and trypsin.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide in laboratory experiments is its ability to act as a fluorescent probe. This allows researchers to track the behavior of proteins and other biomolecules in real-time. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide. One area of interest is the development of new fluorescent probes based on this compound, which could have a range of applications in biological imaging and diagnostics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.

Synthesis Methods

The synthesis of 3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide involves the reaction of 4-bromophenol with 2-(2-bromoethoxy)ethyl bromide to form 4-(2-bromoethoxy)phenol. This compound is then reacted with 4-(2-cyanoacrylamido)phenol to produce the final product.

Scientific Research Applications

3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent probe for the detection of protein aggregation. It has also been used as a tool for studying the behavior of lipid membranes and for investigating the mechanism of action of various enzymes.

properties

IUPAC Name

(E)-3-[4-[2-(4-bromophenoxy)ethoxy]phenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c19-15-3-7-17(8-4-15)24-10-9-23-16-5-1-13(2-6-16)11-14(12-20)18(21)22/h1-8,11H,9-10H2,(H2,21,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUKBUKNRJCVJI-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)OCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)OCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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